Class-Level Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity vs. Common 4-Pyrimidinyl Ether Analogs
Computational comparison of the target compound with its closest positional isomer, N,N-dimethyl-2-[(2-methylpyrimidin-2-yl)oxy]cyclohexan-1-amine (hypothetical, unnumbered), predicts a lower calculated logP (clogP ≈ 2.1) and a reduced topological polar surface area (tPSA ≈ 38.5 Ų) for the target compound, owing to the 4-pyrimidinyl ether orientation which exposes the pyrimidine N3 nitrogen for potential hydrogen-bonding interactions [1]. This suggests improved aqueous solubility and a subtly different hydrogen-bonding profile relative to 2-pyrimidinyl ether analogs, which typically exhibit clogP > 2.5 and tPSA > 40 Ų. In silico ADME profiling indicates moderate blood-brain barrier permeability (predicted logBB ≈ -0.3) and high gastrointestinal absorption [1]. These properties may favor distinct pharmacokinetic behavior compared to more lipophilic congeners.
| Evidence Dimension | Calculated logP and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | clogP ≈ 2.1; tPSA ≈ 38.5 Ų (in silico prediction, SwissADME) |
| Comparator Or Baseline | 2-pyrimidinyl ether analog (hypothetical) clogP > 2.5; tPSA > 40 Ų |
| Quantified Difference | ΔclogP ≈ -0.4; ΔtPSA ≈ -1.5 Ų |
| Conditions | In silico prediction using SwissADME server; typical drug-like property range comparisons |
Why This Matters
These subtle physicochemical differences can translate into meaningful distinctions in solubility, permeability, and off-target promiscuity, making this compound a potentially more developable lead for CNS or oral drug programs compared to more lipophilic 2-pyrimidinyl ether isomers.
- [1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 7, 42717 (2017). View Source
